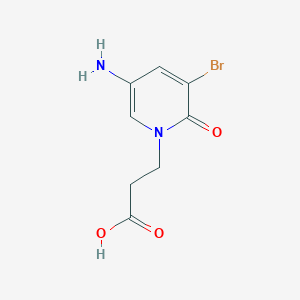
3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of an amino group through nucleophilic substitution. The final step often involves the formation of the propanoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyridine compounds.
Scientific Research Applications
3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-3-bromo-2-chloropyridine): Similar structure but with a chlorine atom instead of an oxo group.
3-Bromopropionic acid: Lacks the pyridine ring and amino group but shares the bromo and propanoic acid moieties.
Uniqueness
3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the pyridine ring enhances its stability and ability to participate in various chemical reactions.
Properties
Molecular Formula |
C8H9BrN2O3 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
3-(5-amino-3-bromo-2-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O3/c9-6-3-5(10)4-11(8(6)14)2-1-7(12)13/h3-4H,1-2,10H2,(H,12,13) |
InChI Key |
OAGPHQWQEWCMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1N)CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


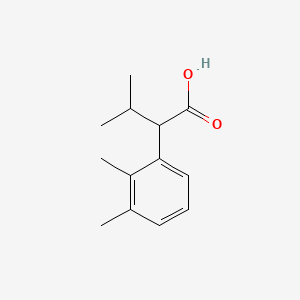
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
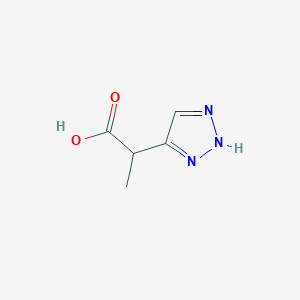
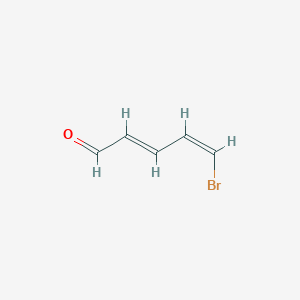
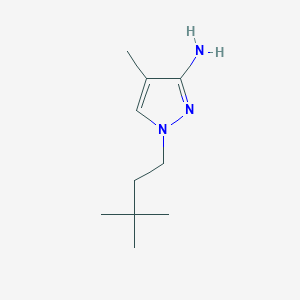
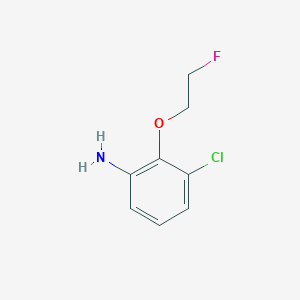
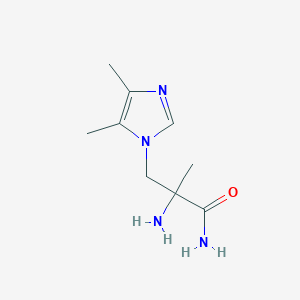
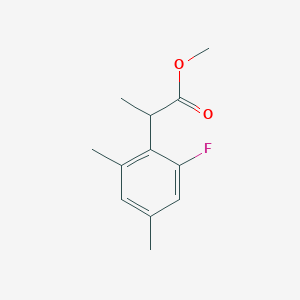

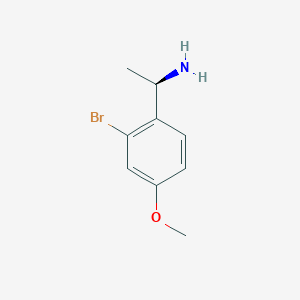
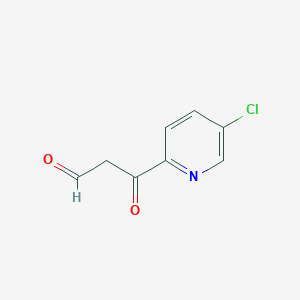
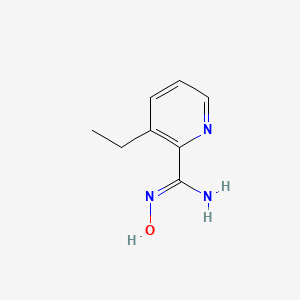
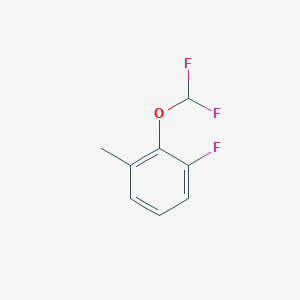
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
